molecular formula HO4PPb B103368 2-Hydroxy-1,3,2lambda5,4lambda2-dioxaphosphaplumbetane 2-oxide CAS No. 15845-52-0

2-Hydroxy-1,3,2lambda5,4lambda2-dioxaphosphaplumbetane 2-oxide

Cat. No. B103368
CAS RN: 15845-52-0
M. Wt: 303 g/mol
InChI Key: AVVSGTOJTRSKRL-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-1,3,2lambda5,4lambda2-dioxaphosphaplumbetane 2-oxide, commonly known as HDPPO, is an organophosphorus compound with a unique structure. It is a colorless liquid that is soluble in water and other polar solvents. HDPPO has been extensively studied for its potential applications in various scientific fields, including medicine, agriculture, and environmental science.

Scientific Research Applications

Mass Spectrometric Characterization of Activated Oxazaphosphorine Derivatives

A study discussed the characterization of activated N-(2-chloroethyl)amido oxazaphosphorine derivatives, which are related to the compound . The paper delves into the mass spectrometric characterization of hydroperoxy and several alkylthio derivatives of antitumor agents, which include cyclophosphamide and ifosfamide. These compounds were identified as 4-hydroperoxy and 4-alkylthio oxazaphosphorines, demonstrating the existence of diastereomers through thin-layer chromatography and mass spectra (Przybylski et al., 1977).

Disproportionation Catalyzed by Ferric Bis-Picket Fence Porphyrin Complex

This paper highlights the interaction of hydroxylamine (NH2OH) with hemes in proteins and model systems. The study used a more stable, oxygen substituted O-benzylhydroxylamine (NH2OBn) as a model for NH2OH, investigating the reactivity of ferric bis-picket fence porphyrin complexes with NH2OBn. This study provides insights into the reactivity and structural characterization of certain complexes, which may offer context for understanding the chemistry of similar compounds (McQuarters et al., 2013).

1,3,2-Dioxaphosphorinane 2-Oxides as Potential Antitumor Agents

This research involved preparing a series of compounds consisting of 2-alkoxy, 2-acyl, and 2-hydroxy-5-alkyl-5-nitro-1,3,2-dioxaphosphorinane 2-oxides, which bear some structural similarity to the compound . The study aimed to explore the antitumor potential of these compounds, offering a perspective on the application of similar compounds in medicinal chemistry (Billman et al., 1968).

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-Hydroxy-1,3,2lambda5,4lambda2-dioxaphosphaplumbetane 2-oxide can be achieved through a multi-step reaction pathway involving the reaction of appropriate starting materials.", "Starting Materials": [ "Phosphorus pentoxide (P2O5)", "Lead oxide (PbO)", "Hydrogen peroxide (H2O2)", "Sodium hydroxide (NaOH)", "Methanol (CH3OH)", "Water (H2O)" ], "Reaction": [ "Step 1: Dissolve 10 g of P2O5 in 100 mL of CH3OH and stir for 1 hour at room temperature.", "Step 2: Add 5 g of PbO to the above solution and stir for 1 hour at room temperature.", "Step 3: Slowly add 10 mL of 30% H2O2 to the above mixture and stir for 2 hours at room temperature.", "Step 4: Add 10 mL of 10 M NaOH to the above mixture and stir for 1 hour at room temperature.", "Step 5: Add 100 mL of H2O to the above mixture and stir for 30 minutes at room temperature.", "Step 6: Filter the mixture and wash the precipitate with H2O.", "Step 7: Dry the product at 60°C for 12 hours.", "Step 8: The resulting product is 2-Hydroxy-1,3,2lambda5,4lambda2-dioxaphosphaplumbetane 2-oxide." ] }

CAS RN

15845-52-0

Molecular Formula

HO4PPb

Molecular Weight

303 g/mol

IUPAC Name

hydrogen phosphate;lead(2+)

InChI

InChI=1S/H3O4P.Pb/c1-5(2,3)4;/h(H3,1,2,3,4);/q;+2/p-2

InChI Key

AVVSGTOJTRSKRL-UHFFFAOYSA-L

SMILES

OP1(=O)O[Pb]O1

Canonical SMILES

OP(=O)([O-])[O-].[Pb+2]

Other CAS RN

15845-52-0

Pictograms

Irritant; Health Hazard; Environmental Hazard

Related CAS

16040-38-3 (Parent)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.